molecular formula C4H8N+ B1245461 1-Pyrrolinium

1-Pyrrolinium

Cat. No.: B1245461
M. Wt: 70.11 g/mol
InChI Key: ZVJHJDDKYZXRJI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrrolinium is a pyrroline. It has a role as a human metabolite. It is a conjugate acid of a 1-pyrroline.

Scientific Research Applications

Synthesis and Material Science

1-Pyrrolinium and its derivatives play a significant role in the field of synthesis and material science. Recent advances have been made in the synthesis of pyrroles, an important one-ring heterocycle, through multicomponent reactions, which is essential for many branches of science, including biology and materials science (Estévez, Villacampa, & Menéndez, 2014). Additionally, a study focused on the molecular structure, spectroscopic characterization, and bioactivity prediction of a pyrrole analogue, highlighting its importance in medicinal activities (Srikanth et al., 2020).

Ionic Liquids and Conductive Properties

This compound-based compounds have been utilized in the creation of new families of ionic liquids. These salts, which include 1-alkyl-2-methyl pyrrolinium ion, are noted for their varying melting points and potential applications in different environmental conditions (Sun, Macfarlane, & Forsyth, 2003). Moreover, conductive plastic crystal phases of 1-alkyl-2-methyl pyrrolinium TFSA salts were characterized, showing high conductivity in the solid state, which is significant for various applications in electronics and material science (Sun, Macfarlane, & Forsyth, 2002).

Applications in Biology

In biological research, this compound compounds have been identified in higher plants, suggesting their role in plant biochemistry. For instance, 1-(3-aminopropyl)pyrrolinium was found in the leaves of various seedlings, indicating its involvement in plant metabolism (Smith, Croker, & Loeffler, 1986).

Electronic and Memory Devices

This compound compounds have also found applications in electronic and memory devices. A study demonstrated the interfacing of solution-grown C60 and (3-Pyrrolinium)(CdCl3) single crystals for high-mobility transistor-based memory devices, showcasing the potential of this compound in advanced electronic applications (Wu et al., 2015).

Chemical Reactions and Derivatives

The reactivity of this compound in chemical reactions has been explored for the synthesis of various derivatives. For example, research on the chemical reactions of 1-pyrroline fatty ester led to the creation of N-substituted pyrrolinium and pyrrolidine derivatives, illustrating the versatility of this compound in organic synthesis (Jie & Rahmatullah, 1995).

Fluorescence and Luminescent Polymers

This compound has been incorporated into the synthesis of highly luminescent polymers, which have shown strong fluorescence and potential applications in various fields, such as sensing and imaging (Zhang & Tieke, 2008).

Properties

Molecular Formula

C4H8N+

Molecular Weight

70.11 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2/p+1

InChI Key

ZVJHJDDKYZXRJI-UHFFFAOYSA-O

Canonical SMILES

C1CC=[NH+]C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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